![molecular formula C15H25N3 B1441307 {3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine CAS No. 1044528-74-6](/img/structure/B1441307.png)
{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine
Overview
Description
{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine
is a compound with the CAS Number: 20529-22-0 . It has a molecular weight of 233.36 . The IUPAC name for this compound is 3-[4-(3-methylphenyl)-1-piperazinyl]-1-propanamine
.
Molecular Structure Analysis
The Inchi Code for {3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine
is 1S/C14H23N3/c1-13-4-2-5-14(12-13)17-10-8-16(9-11-17)7-3-6-15/h2,4-5,12H,3,6-11,15H2,1H3
. This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine
is an oil at room temperature . The storage temperature and shipping temperature are not specified .
Scientific Research Applications
Antifungal Applications
The compound has been synthesized as part of a series of cinnolines, which are known for their antifungal properties. These compounds, including the one , have been evaluated for their potential as antifungal agents . The synthesis involves intramolecular cyclization mediated by polyphosphoric acid (PPA), aiming to develop new treatments for fungal infections.
Antibacterial Activity
Cinnoline derivatives, to which this compound is related, have shown a wide range of pharmacological profiles, including antibacterial activities . Research in this area focuses on developing new antibiotics to combat resistant bacterial strains.
Antitumor Properties
The broader family of cinnolines, which includes this compound, has been investigated for antitumor activities. These studies aim to understand the compound’s mechanism of action and its potential use in cancer therapy .
Synthesis of Pharmaceutical Intermediates
This compound serves as a precursor in the synthesis of various pharmaceutical intermediates. For instance, it has been used for the preparation of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide, which is a significant step in the development of new drugs .
Development of Agrochemicals
The chemical structure of this compound suggests its potential use in the development of agrochemicals. The cinnoline derivatives have been utilized for their properties as agrochemicals, which could include pesticides or plant growth regulators .
Anesthetic and Sedative Effects
Compounds within the same family have exhibited anesthetizing and sedative activities. Research into these properties could lead to the development of new anesthetic agents for medical use .
Anti-inflammatory Applications
The anti-inflammatory properties of cinnoline derivatives are also well-documented. This compound could be part of studies aiming to create new anti-inflammatory medications for various conditions .
Antithrombotic and Antituberculosis Potential
Some cinnoline compounds have shown antithrombotic and antituberculosis properties. Further research could explore the use of this compound in the treatment and prevention of thrombosis and tuberculosis .
Safety and Hazards
properties
IUPAC Name |
3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-13-5-3-6-15(11-13)18-10-9-17(8-4-7-16)12-14(18)2/h3,5-6,11,14H,4,7-10,12,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJBDSYKNRUYOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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